![molecular formula C12H8BrN3 B1377041 3-Bromo-6-phenylpyrazolo[1,5-A]pyrimidine CAS No. 1039364-87-8](/img/structure/B1377041.png)
3-Bromo-6-phenylpyrazolo[1,5-A]pyrimidine
Descripción general
Descripción
3-Bromo-6-phenylpyrazolo[1,5-a]pyrimidine is a chemical compound with the CAS Number: 1039364-87-8 . It has a molecular weight of 274.12 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been reported in the literature . The synthesis involves the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with appropriate heterocyclic amines .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H8BrN3/c13-11-7-15-16-8-10(6-14-12(11)16)9-4-2-1-3-5-9/h1-8H .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the search results, pyrazolo[1,5-a]pyrimidines are known to be involved in a variety of chemical reactions .Physical And Chemical Properties Analysis
This compound is a solid at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Novel Derivatives : The compound has been used as a precursor in synthesizing various derivatives, including pyrazolo[1,5-c]pyrimidines, which exhibit diverse chemical properties and potential applications (Atta, 2011).
Facilitation of Sequential Functionalization : It serves as an intermediate in the direct sequential functionalization of the pyrazolo[1,5-a]pyrimidine scaffold, particularly beneficial in cases requiring unique substituents (Catalano et al., 2015).
Diverse Reactivity : Its derivatives have shown varied reactivity, enabling the synthesis of different chemical structures for potential pharmaceutical or industrial applications (Quiroga et al., 2008).
Potential Industrial Applications
- Corrosion Inhibition : Derivatives of pyrazolo[1,5-c]pyrimidine, closely related to 3-Bromo-6-phenylpyrazolo[1,5-a]pyrimidine, have been evaluated as corrosion inhibitors for various ferrous alloys in industrial cooling water systems (Mahgoub et al., 2010).
Biological Applications
Anticancer and Antimicrobial Activities : Some derivatives have shown promising anticancer and antimicrobial activities, suggesting potential pharmaceutical applications (Farag & Fahim, 2019).
Anti-proliferative Agents : Certain glycosylhydrazinyl-pyrazolo[1,5-c]pyrimidines, structurally related to this compound, have been synthesized for their anti-proliferative properties against breast cancer cells (Atta et al., 2019).
Phosphodiesterase Inhibitors : Research indicates that 6-phenylpyrazolo[3,4-d]pyrimidones, which bear structural resemblance, are specific inhibitors of cGMP specific phosphodiesterase, offering potential therapeutic benefits (Dumaitre & Dodic, 1996).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of 3-Bromo-6-phenylpyrazolo[1,5-A]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation and division .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, this compound prevents cells from entering the S phase, thus halting cell division .
Result of Action
The inhibition of CDK2 by this compound leads to a significant alteration in cell cycle progression, resulting in the induction of apoptosis within cells . This makes it a potential candidate for cancer treatment, as it can selectively target and kill rapidly dividing tumor cells .
Análisis Bioquímico
Biochemical Properties
3-Bromo-6-phenylpyrazolo[1,5-A]pyrimidine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. It has been shown to interact with enzymes such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR) tyrosine kinases. These interactions are primarily inhibitory, leading to the suppression of enzyme activity. The compound binds to the active sites of these enzymes, preventing their normal function and thereby modulating cellular processes. Additionally, this compound has been found to interact with other biomolecules, including nucleic acids and certain proteins involved in cell signaling pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to induce cell cycle arrest in cancer cells, leading to the inhibition of cell proliferation. This is achieved through the modulation of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K) pathway. Furthermore, this compound affects gene expression by regulating the transcription of genes involved in cell growth and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The bromine atom and phenyl group in its structure facilitate binding to the active sites of target enzymes, leading to their inhibition. This inhibition disrupts the normal catalytic activity of the enzymes, thereby affecting downstream cellular processes. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in altered transcriptional activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation. Long-term studies have shown that this compound can have sustained effects on cellular function, including persistent inhibition of enzyme activity and prolonged alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, the compound exhibits therapeutic effects, such as the inhibition of tumor growth and the suppression of inflammatory responses. At higher dosages, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity. These findings highlight the importance of dosage optimization in the therapeutic application of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes metabolic transformation primarily in the liver, where it is metabolized by cytochrome P450 enzymes. This metabolism results in the formation of several metabolites, which may have distinct biological activities. The compound’s interaction with metabolic enzymes can also affect metabolic flux and alter the levels of certain metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments. It has been observed to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biochemical effects. The interaction with transporters and binding proteins influences the localization and accumulation of this compound within the cell .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For example, it may be localized to the nucleus, where it can interact with nuclear proteins and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect mitochondrial function and cellular metabolism. The subcellular localization of this compound is essential for its precise biochemical activity .
Propiedades
IUPAC Name |
3-bromo-6-phenylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3/c13-11-7-15-16-8-10(6-14-12(11)16)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MENYADATKVZLPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=C(C=N3)Br)N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90857308 | |
| Record name | 3-Bromo-6-phenylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1039364-87-8 | |
| Record name | 3-Bromo-6-phenylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine](/img/structure/B1376959.png)
![3-[(2-Amino-5-benzoylphenyl)amino]cyclohex-2-en-1-one](/img/structure/B1376960.png)

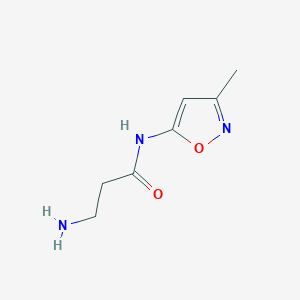
![6-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1376964.png)

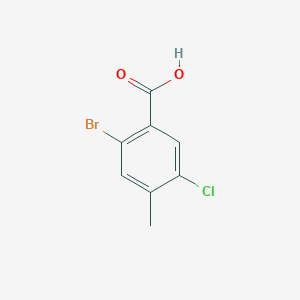
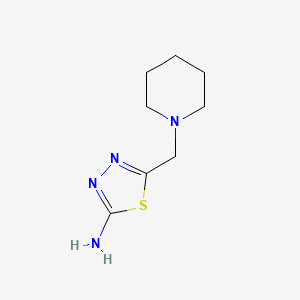
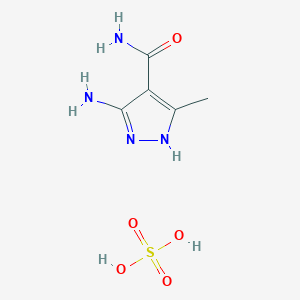
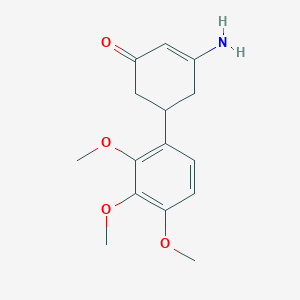
![3-(3-Acetylphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1376975.png)
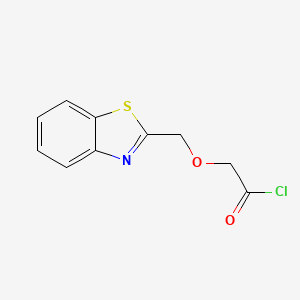
![2-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1376979.png)